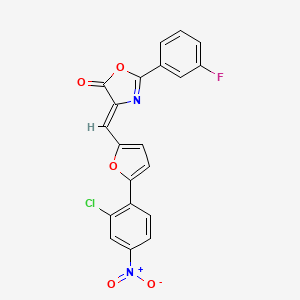
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride (AIDH) is a synthetic compound that has been widely used in research and development in the fields of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and has a molecular weight of 196.71 g/mol. AIDH is an important building block in organic synthesis and has a variety of applications in the laboratory.
Applications De Recherche Scientifique
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has a variety of applications in the laboratory. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a building block for the synthesis of complex molecules. This compound is also used in the synthesis of pharmaceuticals and in the study of enzyme kinetics.
Mécanisme D'action
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride acts as a reagent in organic synthesis by catalyzing the reaction between two molecules. This reaction is known as a nucleophilic substitution reaction. In this reaction, the this compound molecule acts as a nucleophile, attacking the substrate molecule and displacing the leaving group. This reaction is reversible, and the product of the reaction is determined by the relative reactivity of the substrate and leaving group.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is known to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glycolytic enzymes and gluconeogenic enzymes. This compound has also been found to have anti-inflammatory and anti-oxidant properties, as well as to be involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride in lab experiments is its high solubility in water. This makes it easy to work with and allows for precise measurements of the compound. The main limitation is its reactivity, which can lead to the formation of unwanted byproducts. Additionally, the reaction can be slow and difficult to control, making it difficult to obtain consistent results.
Orientations Futures
The future research on 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride could include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could focus on optimizing the synthesis of this compound and improving its reactivity. Other potential future directions include exploring its potential use as an enzyme inhibitor, as well as its use in the synthesis of complex molecules.
Méthodes De Synthèse
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is synthesized by the reaction of 1-amino-2,3-dihydro-1H-inden-5-ol with hydrochloric acid. The reaction is carried out in a solvent such as dioxane or ethanol at a temperature of about 100°C for about 1 hour. The reaction produces a white crystalline powder that is soluble in water and has a molecular weight of 196.71 g/mol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves the reduction of 1-nitro-2,3-dihydro-1H-inden-5-ol followed by the addition of an amino group and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "1-nitro-2,3-dihydro-1H-inden-5-ol", "Sodium borohydride", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "1. Dissolve 1-nitro-2,3-dihydro-1H-inden-5-ol in ethanol", "2. Add sodium borohydride to the solution and stir at room temperature for several hours", "3. Quench the reaction with water and acidify with hydrochloric acid", "4. Extract the product with ethyl acetate", "5. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure", "6. Dissolve the resulting compound in ethanol", "7. Add ammonia to the solution and stir at room temperature for several hours", "8. Quench the reaction with hydrochloric acid", "9. Concentrate the resulting solution under reduced pressure to obtain 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride" ] } | |
Numéro CAS |
893414-87-4 |
Formule moléculaire |
C9H12ClNO |
Poids moléculaire |
185.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



